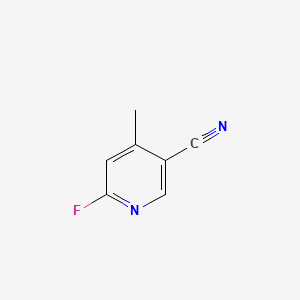

6-Fluoro-4-methylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXREOQLNIVKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 6 Fluoro 4 Methylnicotinonitrile

Exploration of Nucleophilic and Electrophilic Transformations

The pyridine (B92270) ring, substituted with both electron-donating (methyl) and electron-withdrawing (fluoro and nitrile) groups, exhibits a nuanced reactivity profile towards both nucleophiles and electrophiles.

Reactions Involving the Nitrile Functionality

The nitrile group (C≡N) is a versatile functional handle, primarily characterized by its electrophilic carbon atom. libretexts.org This allows it to undergo a variety of nucleophilic addition reactions. libretexts.orgcymitquimica.com

Key reactions of the nitrile group include:

Interactive Table: Common Reactions of the Nitrile Group

| Reagent(s) | Product Functional Group | Reaction Type |

|---|---|---|

| H3O+ or OH- | Carboxylic Acid | Hydrolysis |

| LiAlH4, then H2O | Primary Amine | Reduction |

| DIBAL-H, then H2O | Aldehyde | Reduction |

| R-MgBr, then H2O | Ketone | Nucleophilic Addition |

| Azides | Tetrazole | Cycloaddition |

Reactivity of the Fluoro and Methyl Substituents

The fluorine atom, being highly electronegative, enhances the lipophilicity of the compound and can influence its reactivity. cymitquimica.com It is generally a poor leaving group in nucleophilic aromatic substitution reactions unless the ring is highly activated. However, under specific conditions, it can be displaced by strong nucleophiles.

The methyl group is a site for free-radical halogenation, where one or more hydrogen atoms can be replaced by halogens like chlorine or bromine. ambeed.com It can also undergo oxidation to form a carboxylic acid under strong oxidizing conditions. ambeed.com

Directed Aromatic Substitution Patterns on the Nicotinonitrile Ring

The substituents on the pyridine ring direct the position of incoming electrophiles in electrophilic aromatic substitution (SEAr) reactions. cognitoedu.org The directing effect of a substituent is determined by its ability to donate or withdraw electron density from the aromatic ring. cognitoedu.org

Interactive Table: Directing Effects of Substituents on the Nicotinonitrile Ring

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| -CH3 (at C4) | Electron-donating | Ortho, Para-directing |

| -F (at C6) | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para-directing (deactivating) |

| -CN (at C3) | Electron-withdrawing | Meta-directing (deactivating) |

Cycloaddition Reactions and Annulation Pathways

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. libretexts.org While specific examples for 6-Fluoro-4-methylnicotinonitrile are not extensively detailed in the provided search results, the presence of the pyridine ring and the nitrile group suggests potential for participation in such reactions. For instance, the nitrile group can undergo [3+2] cycloadditions. researchgate.net

Annulation, the formation of a new ring onto an existing one, is another important strategy in heterocyclic chemistry. researchgate.net The functional groups on this compound could serve as handles for annulation reactions to build more complex, fused heterocyclic systems. For example, reactions involving the methyl group and the adjacent nitrile could potentially lead to the formation of a fused ring.

Functional Group Interconversions of this compound Derivatives

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk The derivatives of this compound, obtained through reactions of the nitrile, fluoro, or methyl groups, can undergo a wide array of FGIs.

For example, a primary amine, synthesized from the reduction of the nitrile group, can be further transformed into a variety of other nitrogen-containing functionalities. Similarly, a carboxylic acid obtained from nitrile hydrolysis can be converted into esters, amides, or acid halides. The hydroxyl group, if introduced by substitution of the fluorine atom, can be converted into ethers, esters, or halides. ub.edu

Mechanistic Investigations of Chemical Reactions Involving this compound

Understanding the mechanisms of the reactions involving this compound is crucial for predicting reactivity and controlling product formation.

The hydrolysis of the nitrile group, for instance, proceeds through a well-established mechanism involving nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile, followed by tautomerization to an amide, which is then further hydrolyzed. libretexts.orglibretexts.org

The mechanism of electrophilic aromatic substitution involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. ulethbridge.ca The stability of this intermediate determines the regioselectivity of the reaction.

Mechanistic studies of cycloaddition reactions, such as the Diels-Alder reaction, often involve the analysis of frontier molecular orbitals (HOMO and LUMO) to predict the stereochemistry and regiochemistry of the products. koyauniversity.org While not directly about the title compound, studies on related fluorinated molecules in Diels-Alder reactions highlight the influence of fluorine on reactivity. nih.govmdpi.com

Reaction Pathway Elucidation and Intermediates Characterization

The elucidation of reaction pathways for this compound primarily involves exploring its susceptibility to nucleophilic attack. The most probable reaction pathway is the displacement of the fluoride (B91410) at the C-6 position.

The generally accepted mechanism for nucleophilic aromatic substitution on such electron-poor rings is a two-step addition-elimination process.

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom (C-6) bonded to the fluorine. This step is typically the rate-determining step of the reaction as it involves the disruption of the aromatic system. The attack results in the formation of a high-energy, negatively charged intermediate.

Intermediate Formation: This addition leads to the formation of a resonance-stabilized anionic σ-complex, commonly known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the pyridine ring and the nitrile group, which helps to stabilize it. The sp2 hybridization of the attacked carbon is temporarily changed to sp3.

Elimination of the Leaving Group: The aromaticity of the ring is restored in the final step by the expulsion of the fluoride ion, which is a good leaving group. This step is typically fast.

While the primary pathway involves substitution at the C-6 position, other potential, though less favored, reactions could include nucleophilic attack at the nitrile group under harsh conditions, leading to its hydrolysis or transformation into other functional groups.

The characterization of the transient intermediates, such as the Meisenheimer complex, is challenging due to their high reactivity and short lifetimes. Their existence is often inferred through a combination of experimental techniques and computational modeling. Low-temperature NMR spectroscopy can sometimes be used to observe these stabilized intermediates. However, for many reactions, computational chemistry provides the most detailed insight into the structure and stability of these transient species.

Table 1: Plausible Reaction Pathways for this compound This table is illustrative and based on general principles of reactivity for analogous compounds.

| Pathway | Reactants | Conditions | Product | Intermediate |

|---|---|---|---|---|

| SNAr | This compound + Nucleophile (e.g., R-NH2, R-OH) | Polar solvent (e.g., DMF, DMSO), Base (optional) | 6-Substituted-4-methylnicotinonitrile | Meisenheimer complex |

| Nitrile Hydrolysis | This compound + H2O | Strong Acid or Base, Heat | 6-Fluoro-4-methylnicotinamide or 6-Fluoro-4-methylnicotinic acid | - |

| Nitrile Reduction | This compound + Reducing Agent (e.g., LiAlH4) | Aprotic solvent (e.g., THF, Ether) | (6-Fluoro-4-methylpyridin-3-yl)methanamine | - |

Transition State Analysis and Energy Profiles

Transition state analysis and the generation of energy profiles are powerful tools, primarily within computational chemistry, for understanding the kinetics and thermodynamics of a chemical reaction. An energy profile, or reaction coordinate diagram, maps the potential energy of a system as it progresses from reactants to products.

For the SNAr reaction of this compound, the energy profile would feature two main transition states corresponding to the two steps of the addition-elimination mechanism.

Second Transition State (TS2): This is the energy maximum on the path from the Meisenheimer intermediate to the final product. It corresponds to the breaking of the C-F bond and the expulsion of the fluoride ion. The energy barrier for this step (Ea2) is typically much lower than for the first step, as it leads to the restoration of the stable aromatic ring.

Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize these transition states. A key verification for a true transition state structure is the presence of exactly one imaginary frequency in a vibrational analysis, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the transition state correctly connects the reactants (or intermediate) to the products.

Table 2: Illustrative Energy Profile Data for a Hypothetical SNAr Reaction of this compound with an Amine Nucleophile The following values are representative and intended for illustrative purposes to demonstrate a typical energy profile for an SNAr reaction. Actual values would require specific quantum chemical calculations.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + R-NH2 | 0.0 |

| TS1 | Transition state for nucleophilic addition | +15 to +25 |

| Intermediate | Meisenheimer Complex | +5 to +10 |

| TS2 | Transition state for fluoride elimination | +8 to +15 |

| Products | 6-(Alkylamino)-4-methylnicotinonitrile + HF | -10 to -20 |

Computational and Theoretical Chemistry Studies on 6 Fluoro 4 Methylnicotinonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide insights into electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. For a molecule like 6-Fluoro-4-methylnicotinonitrile, a DFT study would typically calculate properties such as optimized molecular geometry (bond lengths and angles), Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO).

Hypothetical Data Table for DFT Calculations on this compound:

| Property | Hypothetical Value | Significance |

| HOMO Energy | e.g., -7.2 eV | Indicates the molecule's ability to donate electrons. A higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | e.g., -1.5 eV | Indicates the molecule's ability to accept electrons. A lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | e.g., 5.7 eV | Relates to the molecule's kinetic stability and electronic excitability. A larger gap implies higher stability. |

| Dipole Moment | e.g., 3.5 D | Provides information about the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are illustrative examples and are not based on actual published research for this compound.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the pyridine (B92270) ring nitrogen, making them potential sites for electrophilic attack. The fluorine atom, being highly electronegative, would also contribute to the electrostatic potential distribution.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are frequently used to predict spectroscopic data, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. These predicted spectra can then be compared with experimental data to validate the computational model and aid in the assignment of experimental signals. DFT methods are commonly employed for this purpose.

Hypothetical Data Table for Predicted vs. Experimental Vibrational Frequencies:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C≡N stretch | e.g., 2235 | e.g., 2230 | Nitrile group vibration |

| C-F stretch | e.g., 1250 | e.g., 1245 | Fluoro group vibration |

| C-H stretch (methyl) | e.g., 2980 | e.g., 2975 | Methyl group C-H bond vibration |

Note: This table is a hypothetical representation. No published studies were found that provide this data for this compound.

Theoretical Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.

Transition State Characterization and Activation Barriers

To study a reaction involving this compound, computational chemists would model the potential energy surface to locate the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier, a crucial factor in determining the reaction rate.

Reaction Coordinate Mapping and Reaction Dynamics

Reaction coordinate mapping involves tracing the lowest energy path from reactants to products on the potential energy surface. This provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. Reaction dynamics simulations can further elucidate the time-evolution of the system during the chemical transformation.

No Published Studies on the Computational and Theoretical Chemistry of this compound's Intermolecular Interactions

Despite a thorough search of available scientific literature and crystallographic databases, no specific computational or theoretical studies detailing the non-biological intermolecular interactions, crystal packing, or supramolecular assemblies of this compound were found.

Consequently, the requested section on "Molecular Modeling of Intermolecular Interactions" for this specific compound cannot be provided at this time due to the absence of published research data.

Future Research Directions and Emerging Trends for 6 Fluoro 4 Methylnicotinonitrile

Exploration of Unconventional and Stereoselective Synthetic Pathways

While classical methods for constructing substituted pyridines are well-established, future efforts will likely focus on more efficient, selective, and sustainable synthetic routes. A significant emerging trend is the late-stage functionalization of pre-assembled pyridine (B92270) cores, which allows for the rapid generation of diverse analogues.

One promising avenue is the direct C-H fluorination of a corresponding methylnicotinonitrile precursor. Research has demonstrated that reagents like silver(II) fluoride (B91410) (AgF₂) can achieve site-selective fluorination of pyridines and diazines, often with exclusive selectivity for the position adjacent to the ring nitrogen. nih.govresearchgate.netorgsyn.org Applying this methodology could provide a direct and atom-economical route to the target compound under mild conditions, avoiding the multi-step sequences often required for building the ring from acyclic precursors. nih.gov

Furthermore, the principles of stereoselective synthesis, while not directly applicable to the aromatic core of 6-Fluoro-4-methylnicotinonitrile itself, are highly relevant for the synthesis of its derivatives. Future research could explore the stereoselective introduction of chiral substituents, potentially through asymmetric catalysis, to generate novel compounds with specific three-dimensional structures.

| Potential Synthetic Strategy | Key Features | Relevant Research Area |

| Late-Stage C-H Fluorination | Direct conversion of a C-H to a C-F bond on a pre-formed ring. | Organometallic Chemistry, Fluorination Chemistry |

| Flow Synthesis | Improved safety, efficiency, and scalability over batch processes. | Process Chemistry, Microfluidics |

| Asymmetric Derivatization | Introduction of chiral centers to create stereochemically defined analogues. | Asymmetric Catalysis |

Discovery of Novel Reactivity Patterns and Unexplored Chemical Transformations

The reactivity of this compound is largely dictated by the interplay of its functional groups. The fluorine atom, traditionally viewed as a stable substituent, is an emerging handle for novel chemical transformations through C-F bond activation. Transition metal complexes, particularly those of nickel, palladium, and platinum, have shown the ability to mediate the cleavage of C-F bonds in fluoropyridines. ox.ac.ukacs.orgacs.org This opens up the possibility of using the C6-fluoro group as a leaving group in cross-coupling reactions or for selective hydrodefluorination, enabling access to a new range of substituted 4-methylnicotinonitriles. chemrxiv.org

Conversely, the electron-withdrawing nature of both the fluorine atom and the nitrile group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in this context. acs.orgwuxibiology.com Future work could systematically explore a wide range of nucleophiles (O, N, S, and C-based) to displace the fluoride, providing a modular approach to diverse 6-substituted derivatives.

Beyond the C-F bond, the reactivity of the ring's C-H bonds presents another frontier. While the pyridine ring is electron-deficient, directed C-H functionalization could enable the introduction of new substituents at the C2 or C5 positions, further expanding the molecular complexity. nih.govrsc.org

| Reaction Type | Target Bond | Potential Outcome |

| C-F Bond Activation | C6-F | Cross-coupling, hydrodefluorination, synthesis of new 6-substituted pyridines. |

| Nucleophilic Aromatic Substitution (SNAr) | C6-F | Modular synthesis of derivatives with various nucleophiles (alcohols, amines, thiols). |

| Minisci-type Reactions | C-H | Introduction of alkyl or acyl groups via radical pathways. |

| Directed C-H Functionalization | C2-H, C5-H | Regioselective introduction of new functional groups. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch reactors to continuous flow systems is a major trend in modern chemistry. Flow chemistry offers significant advantages in terms of safety, reaction control, and scalability. Many reactions involving hazardous reagents or intermediates, or those that are highly exothermic, can be managed more safely in the small, controlled environment of a flow reactor. For the synthesis of this compound and its derivatives, flow chemistry could enable better control over reaction parameters like temperature and mixing, potentially leading to higher yields and purities.

Automated synthesis platforms, which often integrate flow reactors, allow for the rapid optimization of reaction conditions and the creation of libraries of related compounds. By systematically varying reagents, catalysts, and conditions, these platforms can accelerate the discovery of new derivatives of this compound with desired properties. For instance, an automated system could be programmed to perform a series of SNAr reactions on the parent molecule, using a diverse set of nucleophiles to quickly generate a library of 6-substituted analogues for screening in various applications.

Advancements in Predictive Computational Methodologies for Molecular Design

Computational chemistry is an increasingly powerful tool for predicting and understanding molecular properties and reactivity. For this compound, methods like Density Functional Theory (DFT) can provide deep insights that guide experimental work. researchgate.net DFT calculations can be used to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. researchgate.net

Computational studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. For example, by calculating the LUMO energies of various substituted fluoropyridines, researchers can correlate these values with the activation energies for SNAr reactions, allowing for the in silico prediction of reactivity for novel derivatives. wuxibiology.com Furthermore, computational models can simulate the effect of fluorine substitution on molecular geometry, charge distribution, and noncovalent interactions, which are crucial for designing molecules with specific binding or material properties. nih.govemerginginvestigators.org This predictive power can significantly reduce the number of experiments needed, saving time and resources in the discovery of new molecules based on the this compound scaffold.

Expansion into New Non-Biological Application Areas in Chemical Sciences

While many heterocyclic compounds are explored for biological activity, there is a significant opportunity to develop this compound for applications in materials science and catalysis.

In materials science, the introduction of fluorine atoms into conjugated organic molecules is a well-known strategy for tuning their electronic properties for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Fluorination typically lowers both the HOMO and LUMO energy levels, which can facilitate electron injection and improve the material's stability against oxidative degradation. rsc.org The distinct electronic profile of this compound makes it an interesting candidate as a building block for novel organic electronic materials.

In the field of catalysis, pyridine and nitrile-containing molecules are widely used as ligands for transition metal catalysts. nih.govresearchgate.net The nitrogen atom of the pyridine ring and the nitrile group can coordinate to metal centers, influencing their catalytic activity and selectivity. The electronic properties of the ligand are crucial, and the electron-withdrawing fluorine atom in this compound can be used to tune the electronic environment of a coordinated metal center. nih.gov This could lead to the development of new catalysts for a variety of organic transformations. Specifically, benzonitrile-containing ligands have been shown to be effective in promoting challenging Ni-catalyzed cross-coupling reactions. chemrxiv.org

| Application Area | Role of this compound | Key Properties |

| Organic Electronics | Building block for conjugated polymers or small molecules. | Tunable HOMO/LUMO levels, enhanced stability. |

| Transition Metal Catalysis | Bidentate or monodentate ligand for catalytic complexes. | Electron-deficient character, coordination sites (pyridine N, nitrile N). |

| Supramolecular Chemistry | Component for constructing complex architectures. | Potential for hydrogen bonding and other noncovalent interactions. |

Q & A

Q. Advanced Research Focus

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., fluorine substitution at C6 vs. methyl at C4) ().

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance reaction kinetics ().

Methodological Insight : Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) and compare with experimental yields ().

What analytical techniques are critical for characterizing fluorinated nicotinonitrile derivatives?

Q. Basic Research Focus

- NMR : Assign peaks using DEPT-135 (e.g., δ 7.35–8.42 ppm for aromatic protons in ).

- Mass spectrometry : Confirm molecular ions (e.g., [M+H]⁺ at m/z 253.28 for C₁₅H₁₂FN₃ in ).

Advanced Insight : Use X-ray crystallography to resolve steric effects from the methyl group at C4 ().

How do substituents (e.g., fluoro vs. methyl) influence the stability of this compound?

Q. Advanced Research Focus

- Thermal stability : Conduct TGA/DSC to compare decomposition temperatures ().

- Hydrolytic stability : Test pH-dependent degradation (e.g., 0.1M NaOH vs. HCl) via UV-Vis spectroscopy.

Methodological Insight : Fluorine’s electron-withdrawing effect increases resistance to nucleophilic hydrolysis compared to non-fluorinated analogs ().

What strategies address low yields in large-scale synthesis of this compound?

Q. Advanced Research Focus

- Catalyst optimization : Replace POCl₃ with trichlorophosphate for higher selectivity ().

- Process intensification : Use continuous flow reactors to reduce reaction time from hours to minutes ().

Methodological Insight : Monitor intermediates via in-situ IR spectroscopy to adjust reagent feed rates ().

How can researchers assess environmental risks of this compound?

Q. Basic Research Focus

- Biodegradation assays : Use OECD 301F to measure half-life in soil/water.

- Ecotoxicity : Test Daphnia magna LC₅₀ values ( recommends preventing drainage system contamination).

Methodological Insight : Model partition coefficients (log P) to predict bioaccumulation potential ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.